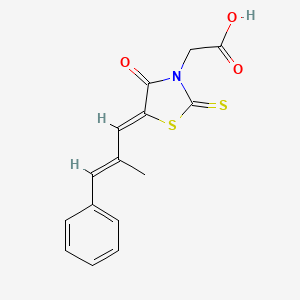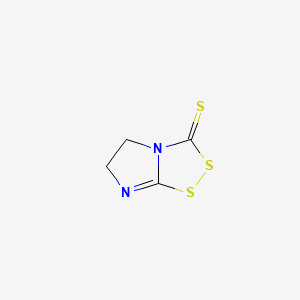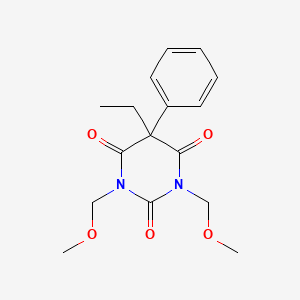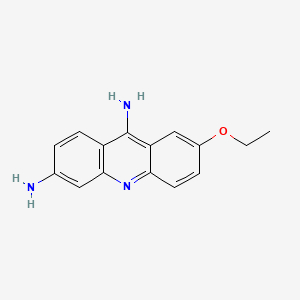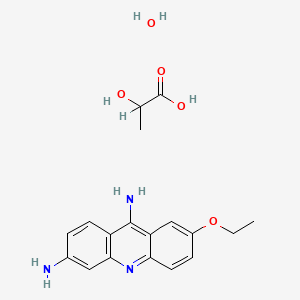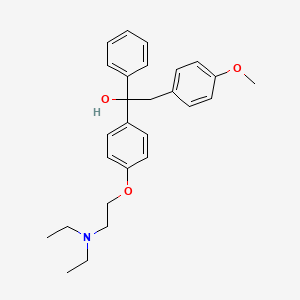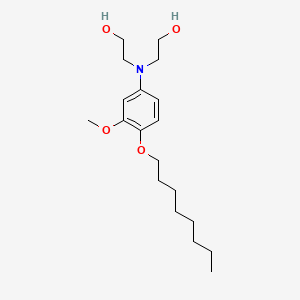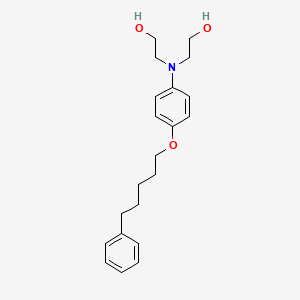
Germacreno D
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S,1Z,6Z)-8-Isopropyl-1-methyl-5-methylenecyclodeca-1,6-diene is a natural product found in Iris tectorum, Calypogeia muelleriana, and other organisms with data available.
Aplicaciones Científicas De Investigación
Biotecnología & Ingeniería Genética
El Germacreno D ha sido objeto de interés en el campo de la biotecnología, particularmente en la ingeniería genética de la levadura para producir altos niveles de este compuesto. Los investigadores han manipulado varios genes relacionados con el flujo del precursor terpenoide para aumentar significativamente la producción de this compound en cepas de levadura .
Química Computacional
El proceso de ciclación del compuesto, que conduce a la formación de sesquiterpenos cadinano y selinano, se ha estudiado ampliamente utilizando métodos computacionales. Esta investigación ayuda a comprender el comportamiento químico y las posibles aplicaciones de los derivados del this compound .
Biología Vegetal
En biología vegetal, el this compound se estudia por su papel en la biosíntesis de lactonas sesquiterpénicas (STL). Se destaca particularmente en el contexto de la producción de látex en plantas como la lechuga, donde contribuye a los mecanismos de defensa de la planta .
Fábricas de Células Microbianas
Existe un creciente interés en el uso de fábricas de células microbianas para la producción de (–)-germacreno D. Al comparar diferentes sintasas de this compound, los científicos pretenden optimizar las cepas microbianas para obtener un mayor rendimiento y eficiencia .
Química de Productos Naturales
El this compound es un sesquiterpeno común que se encuentra en diversas especies vegetales. Su presencia y concentración se analizan utilizando técnicas como la cromatografía de gases-espectrometría de masas (GC-MS), contribuyendo a nuestra comprensión de la química vegetal y las posibles aplicaciones .
Mecanismo De Acción
Germacrene D, also known as (1Z,6Z)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene or 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene, is a sesquiterpene compound found mainly in plant essential oils . It has a wide variety of applications due to its insecticidal activities and its ability to serve as a precursor for many other sesquiterpenes .
Target of Action
It has been found to have a wide variety of insecticidal activities . It is also used as a precursor for many other sesquiterpenes .
Mode of Action
The mode of action of Germacrene D involves its interaction with its targets, leading to various changes. For instance, it has been suggested that the antimicrobial action of Germacrene D may be related to the permeabilization of the cells and disruption of the membrane integrity .
Biochemical Pathways
Germacrene D is typically produced in plants by the sesquiterpene synthases using the acyclic precursor farnesyl pyrophosphate (FPP) . It is an important precursor of many other sesquiterpenes, such as cadinene and amorphene . The production of Germacrene D can be boosted through metabolic engineering, as demonstrated in yeast .
Pharmacokinetics
Its molecular weight is 2043511 , which may influence its absorption, distribution, metabolism, and excretion in the body.
Result of Action
The molecular and cellular effects of Germacrene D’s action are diverse. It has been found to have a wide variety of insecticidal activities . Moreover, it has been suggested to protect plants against pathogenic microbes .
Action Environment
The action, efficacy, and stability of Germacrene D can be influenced by various environmental factors. For instance, the antibacterial effectiveness of plants containing Germacrene D varies with their geographical location, which may be attributed to differences in the phytochemical makeup .
Análisis Bioquímico
Biochemical Properties
Germacrene D plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is synthesized by the enzyme germacrene D synthase . The GC–MS study revealed a positive correlation between the zone of inhibition and peak area percentages of Germacrene D in all bacterial species, indicating that this chemical may play a key role in the bactericidal potential of T. occidentalis .
Cellular Effects
Germacrene D has various effects on different types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. For example, it has been suggested to protect plants against pathogenic microbes and showed a deterrent effect on insects such as mosquitoes, aphids, and ticks, while attracting pollinating insects by acting as pheromones .
Molecular Mechanism
The molecular mechanism of Germacrene D involves its interactions at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. For instance, in Solidago canadensis, the biosynthesis results in the pro-R hydrogen at C-1 of the farnesyl diphosphate ending up at C-11 of the (−)-germacrene D .
Temporal Effects in Laboratory Settings
The effects of Germacrene D change over time in laboratory settings. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies. For example, in Saccharomyces cerevisiae, the production of Germacrene D was achieved at a high titer .
Metabolic Pathways
Germacrene D is involved in various metabolic pathways. It interacts with enzymes or cofactors, and can also affect metabolic flux or metabolite levels. For instance, it is produced from farnesyl diphosphate by germacrene D synthases .
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway for 1-Methyl-5-methylene-8-(1-methylethyl)-1,6-cyclodecadiene involves a series of reactions starting from commercially available starting materials. The key steps include the formation of a cyclic compound through a Diels-Alder reaction, followed by a Wittig reaction to introduce the methylene and methyl groups. The final step involves an isomerization reaction to form the desired product.", "Starting Materials": ["Cyclopentadiene", "1,3-Butadiene", "Isopropylmagnesium bromide", "Methyltriphenylphosphonium bromide", "Ethyl acetate", "Sodium hydroxide", "Hydrochloric acid", "Sodium chloride", "Sodium sulfate", "Methanol"], "Reaction": ["1. Cyclopentadiene and 1,3-butadiene undergo a Diels-Alder reaction in the presence of a Lewis acid catalyst to form the cyclic compound 1,6-cyclodecadiene.", "2. The cyclic compound is then reacted with isopropylmagnesium bromide to form a magnesium alkoxide intermediate.", "3. Methyltriphenylphosphonium bromide is added to the reaction mixture, which undergoes a Wittig reaction to introduce the methylene group at the 5-position of the cyclic compound.", "4. The resulting compound is then treated with sodium hydroxide to deprotonate the cyclopentadiene ring, followed by acidification with hydrochloric acid to protonate the cyclopentadiene ring and form the desired product.", "5. The product is extracted with ethyl acetate, dried over sodium sulfate, and purified by column chromatography using a mixture of ethyl acetate and methanol as the eluent."] } | |
Número CAS |
37839-63-7 |
Fórmula molecular |
C15H24 |
Peso molecular |
204.35 g/mol |
Nombre IUPAC |
(1E)-1-methyl-5-methylidene-8-propan-2-ylcyclodeca-1,6-diene |
InChI |
InChI=1S/C15H24/c1-12(2)15-10-8-13(3)6-5-7-14(4)9-11-15/h7-8,10,12,15H,3,5-6,9,11H2,1-2,4H3/b10-8?,14-7+ |
Clave InChI |
GAIBLDCXCZKKJE-NWYXHMAXSA-N |
SMILES isomérico |
C/C/1=C\CCC(=C)C=CC(CC1)C(C)C |
SMILES |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
SMILES canónico |
CC1=CCCC(=C)C=CC(CC1)C(C)C |
Apariencia |
Solid powder |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Vida útil |
>3 years if stored properly |
Solubilidad |
Soluble in DMSO |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
germacrene D germacrene D, (S-(E,E))-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[2-Chloro-4-(4-fluoro-2-methyl-phenylamino)-phenyl]-o-tolyl-methanone](/img/structure/B1671367.png)
